
(1-Cyclopropylethyl)(2-phenylpropyl)amine
Descripción general
Descripción
“(1-Cyclopropylethyl)(2-phenylpropyl)amine” is a small molecule compound. It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to an ethyl group, and a phenyl group attached to a propyl group, with an amine functional group connecting these two parts .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .Aplicaciones Científicas De Investigación
Chiroptical Properties and Enantioselective Gelation
Novel poly(phenylacetylene)s bearing β-cyclodextrin residues have been synthesized to investigate their chiroptical properties and response to chiral and achiral stimuli. These studies revealed that such polymers exhibit unique enantioselective gelation in response to the chirality of a chiral amine, forming hierarchical superstructured helical assemblies. This finding opens up possibilities for developing new materials with enantioselective properties for applications in chiral separation and sensor technologies (Maeda et al., 2011).
Ring-Opening Reactions and Synthesis of Bioactive Compounds
A mild procedure using Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors, demonstrating its utility in the synthesis of bioactive molecules (Lifchits & Charette, 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(13-6-4-3-5-7-13)10-15-12(2)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYYJDSKMOUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


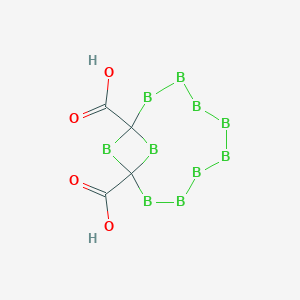
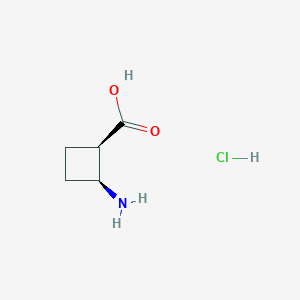
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
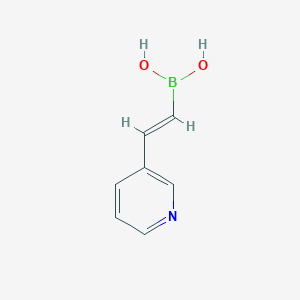
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
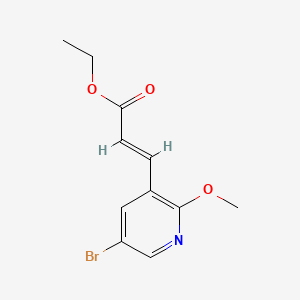
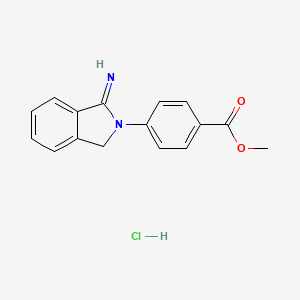

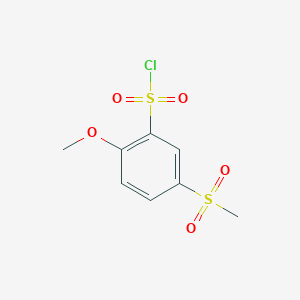



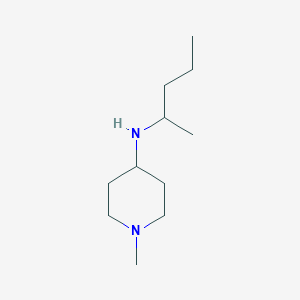
![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
